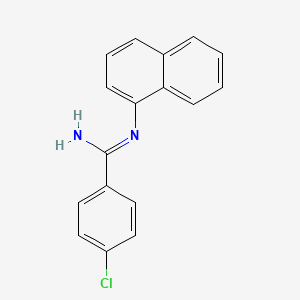![molecular formula C15H16O5 B15064169 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 189024-35-9](/img/structure/B15064169.png)
5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound belonging to the class of naphthofurans This compound is characterized by its unique structure, which includes a furan ring fused to a naphthalene moiety, with three methoxy groups attached at the 5, 8, and 9 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the naphthofuran core: This can be achieved through the cyclization of a suitable naphthalene derivative with a furan ring precursor under acidic or basic conditions.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reduction and cyclization: The final step involves the reduction of intermediate compounds and subsequent cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of caspase pathways. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
- 5,6,7-Trimethoxy-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
- 4,5,8,9-Tetrahydroxy-2,3-dihydronaphtho[2,3-b]furan-6,7-dione
Uniqueness
5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may confer distinct properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
189024-35-9 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
4,5,8-trimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C15H16O5/c1-17-10-4-5-11(18-2)13-9(10)6-8-7-20-15(16)12(8)14(13)19-3/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
HQPAOJKKCUCTNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CC3COC(=O)C3=C(C2=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)





![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)




![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
